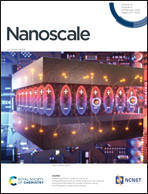Synthesis, self-assembly, and immunological activity of α-galactose-functionalized dendron–lipid amphiphiles†
Nanoscale Pub Date: 2016-09-28 DOI: 10.1039/C6NR05030A
Abstract
Nanoassemblies presenting multivalent displays of biologically active carbohydrates are of significant interest for a wide array of biomedical applications ranging from drug delivery to immunotherapy. In this study, glycodendron–lipid hybrids were developed as a new and tunable class of dendritic amphiphiles. A modular synthesis was used to prepare dendron–lipid hybrids comprising distearylglycerol and 0 through 4th generation polyester dendrons with peripheral protected amines. Following deprotection of the amines, an isothiocyanate derivative of C-linked α-galactose (α-Gal) was conjugated to the dendron peripheries, affording amphiphiles with 1 to 16 α-Gal moieties. Self-assembly in water through a solvent exchange process resulted in vesicles for the 0 through 2nd generation systems and micelles for the 3rd and 4th generation systems. The critical aggregation concentrations decreased with increasing dendron generation, suggesting that the effects of increasing molar mass dominated over the effects of increasing the hydrophilic weight fraction. The binding of the assemblies to Griffonia simplicifolia Lectin I (GSL 1), a protein with specificity for α-Gal was studied by quantifying the binding of fluorescently labeled assemblies to GSL 1-coated beads. It was found that binding was enhanced for amphiphiles containing higher generation dendrons. Despite their substantial structural differences with the natural ligands for the CD1d receptor, the glycodendron–lipid hybrids were capable of stimulating invariant natural killer T (iNKT) cells, a class of innate-like T cells that recognize lipid and glycolipid antigens presented by CD1d and that are implicated in a wide range of diseases and conditions including but not limited to infectious diseases, diabetes and cancer.

Recommended Literature
- [1] Critical revision of GD-MS, LA-ICP-MS and SIMS as inorganic mass spectrometric techniques for direct solid analysis
- [2] Supplementary notice to authors. Further notes on the writing of papers for The Analyst
- [3] The structure of xerogels of cellulose and derivatives
- [4] Effective enhancement of the creep resistance in isotactic polypropylene by elevated concentrations of DMDBS†
- [5] Charge ordering and scattering pre-peaks in ionic liquids and alcohols
- [6] Profile L. J. Kricka Professor of Pathology and Laboratory Medicine, Department of Pathology and Laboratory Medicine, University of Pennsylvania Medical Center, Philadelphia
- [7] Recent development of phenanthroimidazole-based fluorophores for blue organic light-emitting diodes (OLEDs): an overview
- [8] Sophisticated dual-discontinuity periodic bands of poly(nonamethylene terephthalate)†
- [9] Recyclable CFRPs with extremely high Tg: hydrothermal recyclability in pure water and upcycling of the recyclates for new composite preparation†
- [10] Electrostatics-mediated α-chymotrypsin inhibition by functionalized single-walled carbon nanotubes†










